3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate
CAS No.: 1185476-83-8
Cat. No.: VC2811173
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185476-83-8 |
|---|---|
| Molecular Formula | C7H12N2O3 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 3-(2-methylimidazol-1-yl)propanoic acid;hydrate |
| Standard InChI | InChI=1S/C7H10N2O2.H2O/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H2 |
| Standard InChI Key | MDMXYLCZFIDEJP-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CCC(=O)O.O |
| Canonical SMILES | CC1=NC=CN1CCC(=O)O.O |
Introduction
Chemical Structure and Identification
Basic Chemical Identity
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate is an organic compound consisting of a 2-methyl-imidazole ring connected to a propanoic acid group, with an associated water molecule in its crystal structure . This compound belongs to the broader class of imidazole derivatives, which are heterocyclic compounds known for their diverse applications in chemical synthesis, catalysis, and pharmaceutical development. The hydrate form refers to the crystalline form where water molecules are incorporated into the crystal lattice, potentially affecting its physical properties and stability compared to the anhydrous form.
Chemical Identifiers and Registry Information
The compound is uniquely identified through various chemical registry systems and nomenclature standards. Its Chemical Abstracts Service (CAS) number is 1185476-83-8, which serves as a distinctive identifier in chemical databases and literature. The compound was first registered in chemical databases in 2010, with the most recent modifications to its record occurring on April 5, 2025 . This registration history demonstrates that the compound has been recognized in chemical databases for over a decade, establishing its place in the chemical literature.
Table 1: Chemical Identifiers of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate
Molecular Structure and Properties
Structural Characteristics
The molecular structure of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate features a 2-methyl-imidazole ring connected to a propanoic acid chain through the N1 position of the imidazole ring . This creates a compound with both basic (imidazole) and acidic (carboxylic acid) functional groups, giving it interesting amphoteric properties. The compound's structure includes a water molecule associated with the main molecule, which distinguishes it from its anhydrous form. The presence of this water molecule can potentially influence the compound's crystal packing, solubility, and stability characteristics.
Physicochemical Properties
3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate has specific physicochemical properties that define its behavior in various environments and applications. The molecular weight of the compound is 172.18 g/mol, which includes the contribution of the water molecule in the hydrate form . This property is important for calculating molar concentrations in solution preparations and for analytical purposes. The compound's molecular formula is C7H12N2O3, reflecting the presence of seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms (including the oxygen from the water molecule) .
Table 2: Physicochemical Properties of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate
Related Compounds and Derivatives
Parent Compound
The anhydrous form, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CID 654387), serves as the parent compound of the hydrate . The relationship between the hydrate and anhydrous forms is important for understanding how the presence of water molecules affects the compound's properties and behaviors. Typically, hydrates may exhibit different solubility, stability, and crystal structure compared to their anhydrous counterparts. The water molecule in the hydrate form can participate in hydrogen bonding networks that stabilize the crystal structure, potentially affecting its physical and chemical properties.
Synthetic Approaches and Preparation
Crystallization and Hydrate Formation
The formation of the hydrate form typically occurs during crystallization processes, where water molecules become incorporated into the crystal lattice of the compound. Controlled crystallization conditions, including solvent choice, temperature, and humidity, can influence whether the anhydrous or hydrate form is obtained. Understanding these factors is crucial for the consistent preparation of the hydrate form with reproducible properties.
| Research Area | Potential Studies | Rationale |
|---|---|---|
| Physicochemical Properties | Comparative analysis of hydrate vs. anhydrous form | To understand the influence of water in the crystal structure on stability and reactivity |
| Coordination Chemistry | Metal complex formation and characterization | To leverage the coordinating abilities of the imidazole and carboxylic acid moieties |
| Catalysis | Application in organic transformations | To explore potential catalytic activities based on amphoteric properties |
| Medicinal Chemistry | Biological activity screening | To identify potential pharmaceutical applications based on the imidazole scaffold |
| Crystal Engineering | Crystal structure determination and analysis | To elucidate packing patterns and intermolecular interactions |
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